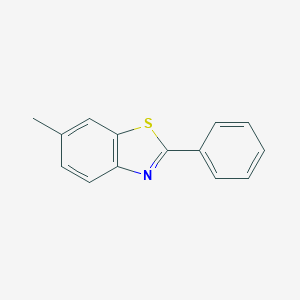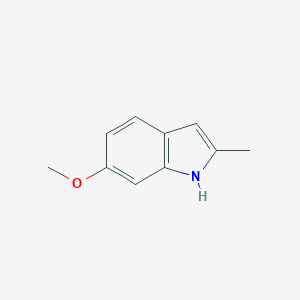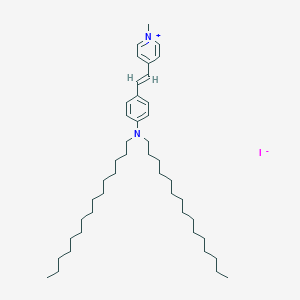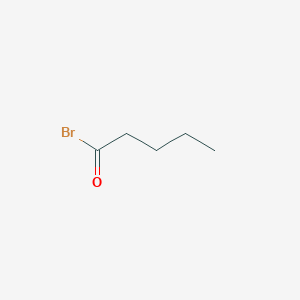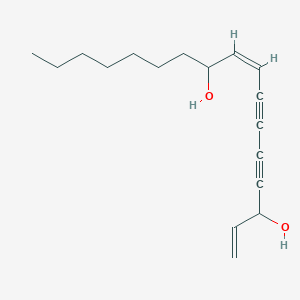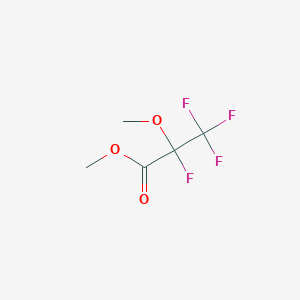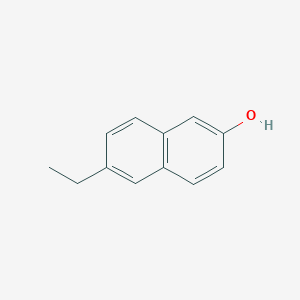
6-Ethyl-2-naphthalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2-naphthalenol is a chemical compound belonging to the family of naphthalenols. It is characterized by a molecular formula of C12H12O and a molecular weight of 172.22 g/mol. This compound is a white crystalline solid and has garnered significant attention in scientific research due to its potential biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-naphthalenol can be achieved through various synthetic routes. One common method involves the alkylation of 2-naphthol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-naphthol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: A base such as potassium carbonate or sodium hydroxide
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions: 6-Ethyl-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of the hydroxyl group can yield the corresponding ethyl-naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 6-ethyl-2-naphthoquinone.
Reduction: Formation of 6-ethyl-2-naphthalene.
Substitution: Formation of halogenated derivatives such as 6-ethyl-2-bromo-naphthalenol.
科学研究应用
6-Ethyl-2-naphthalenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
作用机制
The mechanism of action of 6-Ethyl-2-naphthalenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2-Naphthol: A closely related compound with a hydroxyl group at the second position of the naphthalene ring.
6-Methyl-2-naphthalenol: Similar structure but with a methyl group instead of an ethyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position of the naphthalene ring.
Comparison: 6-Ethyl-2-naphthalenol is unique due to the presence of an ethyl group at the sixth position, which can influence its chemical reactivity and biological activity. Compared to 2-naphthol, the ethyl group can enhance lipophilicity and potentially alter its interaction with biological targets. The presence of the ethyl group also distinguishes it from 6-methyl-2-naphthalenol, which has different steric and electronic properties .
属性
IUPAC Name |
6-ethylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMPNDTINUJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
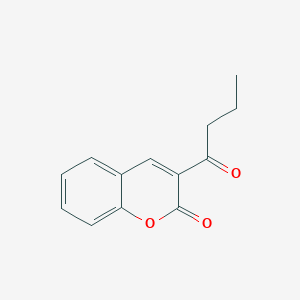
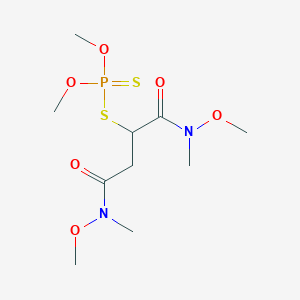
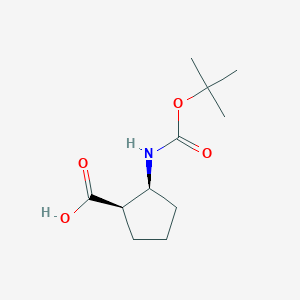

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
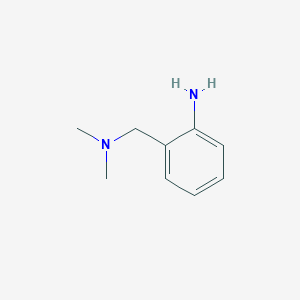
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
